3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Membrane Permeability

3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1542390-42-0) is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopentyl group and at the 5-position with a piperidin-4-ylmethyl moiety. It is supplied as a research chemical with standard purity of 95% and a molecular weight of 235.33 g/mol.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 1542390-42-0
Cat. No. B1432493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
CAS1542390-42-0
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NOC(=N2)CC3CCNCC3
InChIInChI=1S/C13H21N3O/c1-2-4-11(3-1)13-15-12(17-16-13)9-10-5-7-14-8-6-10/h10-11,14H,1-9H2
InChIKeyOXZIEYMBLZWYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1542390-42-0): A Structurally Defined 1,2,4-Oxadiazole Building Block for Targeted Heterocyclic Synthesis


3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1542390-42-0) is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopentyl group and at the 5-position with a piperidin-4-ylmethyl moiety [1]. It is supplied as a research chemical with standard purity of 95% and a molecular weight of 235.33 g/mol . The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating diverse biological activities including nuclear receptor modulation, kinase inhibition, and antifungal properties [2][3]. It is critical to note that no peer-reviewed primary research studies reporting direct biological activity data for this specific compound (CAS 1542390-42-0) were identified at the time of this evidence guide compilation. The differentiation claims herein are therefore primarily grounded in structural comparison with closely related analogs and class-level inferences from the broader 1,2,4-oxadiazole literature.

Why 1,2,4-Oxadiazole Analogs Cannot Be Interchanged: Structural Specificity of 3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1542390-42-0)


Within the 1,2,4-oxadiazole class, the precise regiochemistry and substitution pattern critically determine biological activity, physicochemical properties, and target selectivity. The piperidine ring attachment position directly influences the three-dimensional conformation and hydrogen bonding geometry of the basic amine, a key pharmacophoric element [1]. For example, the isomeric 3-piperidin-3-ylmethyl analog (CAS 1495683-57-2) presents the amine in a distinct spatial orientation, potentially leading to divergent receptor interactions . Furthermore, substitution of the cyclopentyl group with a methoxycyclopentyl moiety significantly alters lipophilicity—XLogP decreases from 2.4 to 1.5—affecting membrane permeability and distribution profiles [2]. Even within the same scaffold, the position of the oxadiazole ring substituents (3-cyclopentyl-5-piperidinylmethyl vs. 5-cyclopentyl-3-piperidinylmethyl) yields constitutional isomers with potentially different biological fingerprints . Therefore, generic substitution between closely related analogs can lead to irreproducible results and divergent biological outcomes, making the specific procurement of CAS 1542390-42-0 essential for consistent research outcomes.

Quantitative Differentiation Evidence for 3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1542390-42-0) Against Closest Analogs


Lipophilicity Advantage of Cyclopentyl over Methoxycyclopentyl Substituent for Membrane Permeability

The target compound, bearing a cyclopentyl group at the 3-position, exhibits a computed XLogP3-AA value of 2.4 [1]. In contrast, the direct analog 3-(1-methoxycyclopentyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1918078-41-7) has a computed XLogP3-AA of 1.5 [2]. This represents a difference of 0.9 log units, indicating that the target compound is approximately 8-fold more lipophilic. Higher lipophilicity generally correlates with enhanced passive membrane diffusion, which can improve cellular uptake in whole-cell assays.

Lipophilicity Drug-likeness Membrane Permeability

Hydrogen Bond Acceptor Profile Differentiation for Reduced Off-Target Potential

The target compound contains 4 hydrogen bond acceptors (HBA), comprising the oxadiazole ring nitrogens and oxygen plus the piperidine nitrogen [1]. The 3-(1-methoxycyclopentyl) analog contains 5 HBA due to the additional methoxy oxygen [2]. This reduction of one HBA in the target compound may decrease polarity and reduce the potential for promiscuous hydrogen bonding with off-target proteins, a factor associated with improved selectivity profiles in drug discovery campaigns.

Hydrogen Bonding Molecular Recognition Selectivity

Class-Level Antifungal Potential: Piperidine-Containing 1,2,4-Oxadiazole Derivatives Surpass Commercial Fungicides

Although the target compound itself lacks direct antifungal testing, a series of piperidine-containing 1,2,4-oxadiazole derivatives demonstrated potent activity against soybean rust (Phakopsora pachyrhizi). Specifically, compound 6e achieved 95% inhibition at 3.13 mg/L, compared to only 50% for the commercial fungicide difenoconazole at the same concentration [1]. At a lower concentration of 1.56 mg/L, compound 6e retained 80% inhibition, while compound 6o achieved 98% inhibition at 3.13 mg/L and 75% at 1.56 mg/L. These data highlight the piperidine-oxadiazole scaffold as a privileged antifungal chemotype, suggesting the target compound may possess similar potential.

Antifungal Agrochemical Rust Disease

Class-Level Metabolic Stability: 1,2,4-Oxadiazole Derivatives Exhibit Favorable Half-Lives in S9 Fraction

In a study of 1,2,4-oxadiazole-based FXR antagonists, compounds 5 and 11 demonstrated good metabolic stability in the S9 fraction assay, with half-lives (t1/2) of 69 and 204 minutes and intrinsic clearances (Clint) of 33.7 and 11.3 µL/min/mg protein, respectively [1]. These data indicate that the 1,2,4-oxadiazole core, when appropriately substituted, can resist metabolic degradation. While the target compound was not specifically evaluated, its cyclopentyl substituent lacks the metabolically labile methoxy group present in the comparator analog, suggesting potentially favorable metabolic stability.

Metabolic Stability Pharmacokinetics S9 Fraction

Regiochemical Specificity of Piperidine Attachment: 4-Position vs. 3-Position Isomer Differentiation

The target compound features piperidine attached via the 4-position (para), whereas the closely related isomer 3-cyclopentyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole (CAS 1495683-57-2) attaches via the 3-position (meta) . This positional difference alters the spatial presentation of the basic amine, a critical determinant of receptor binding and target engagement [1]. Class-level SAR from 1,2,4-oxadiazole FXR antagonist studies confirms that piperidine ring modifications significantly impact biological activity, with N-alkyl and N-aryl substitutions modulating potency [1].

Regiochemistry Structure-Activity Relationship Target Engagement

Recommended Research and Procurement Application Scenarios for 3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1542390-42-0)


Intracellular Target Engagement Assays Requiring High Membrane Permeability

With an XLogP of 2.4—0.9 log units higher than its methoxycyclopentyl analog—this compound is the preferred choice for cell-based phenotypic screening and intracellular target engagement assays where passive membrane diffusion is a prerequisite for activity [1]. Its higher lipophilicity facilitates efficient cellular uptake, reducing the risk of false negatives due to poor membrane penetration.

Antifungal Lead Optimization Programs Targeting Rust Pathogens

The piperidine-containing 1,2,4-oxadiazole scaffold has demonstrated superior antifungal activity against soybean rust (95% inhibition vs. 50% for difenoconazole at 3.13 mg/L) [2]. This compound serves as a structurally defined starting point for structure-activity relationship campaigns aimed at developing next-generation fungicides to combat resistant rust pathogens.

Metabolic Stability-Focused Medicinal Chemistry Campaigns

Class-level evidence demonstrates that 1,2,4-oxadiazole derivatives can achieve half-lives up to 204 minutes in S9 fraction assays [3]. The target compound's cyclopentyl substituent avoids the oxidative demethylation liability of methoxy-substituted analogs, making it a suitable scaffold for lead optimization programs where metabolic stability is a key selection criterion.

Selectivity Profiling Studies Requiring Reduced Hydrogen Bonding Promiscuity

With 4 hydrogen bond acceptors—one fewer than the methoxycyclopentyl analog—this compound presents a reduced potential for promiscuous hydrogen bonding [1]. This property makes it advantageous for selectivity profiling and target deconvolution studies, where minimizing off-target interactions is critical to data interpretation.

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